

Application Notes and Protocols: Measuring PRMT5 Inhibition by AMG 193

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For Researchers, Scientists, and Drug Development Professionals

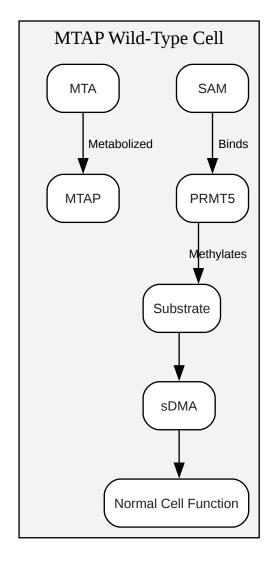
Introduction

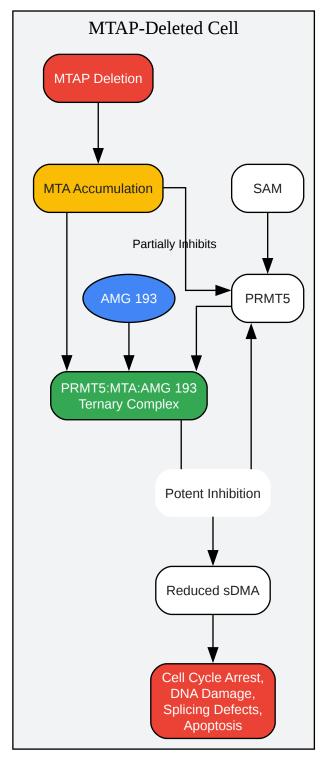
AMG 193 is a first-in-class, orally bioavailable, and potent MTA-cooperative inhibitor of protein arginine methyltransferase 5 (PRMT5).[1][2][3] This targeted therapy is designed to selectively induce synthetic lethality in cancer cells harboring a homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene, a condition present in approximately 10-15% of human tumors.[1][2] The loss of MTAP leads to the accumulation of methylthioadenosine (MTA), which competes with the natural PRMT5 cofactor S-adenosyl methionine (SAM).[4][5] AMG 193 preferentially binds to the MTA-bound PRMT5, enhancing its inhibitory effect specifically in MTAP-deleted cells while sparing normal tissues.[6] This document provides detailed protocols for key assays to measure the biochemical and cellular activity of AMG 193.

Mechanism of Action

In MTAP-deleted cancer cells, the accumulation of MTA causes partial inhibition of PRMT5. AMG 193 exploits this vulnerability by forming a stable ternary complex with PRMT5 and MTA, leading to potent inhibition of its methyltransferase activity.[1] This inhibition results in reduced symmetric dimethylation of arginine (SDMA) on target proteins, leading to DNA damage, cell cycle arrest at the G2/M phase, and defects in alternative mRNA splicing, ultimately culminating in tumor cell death.[1][2][7]

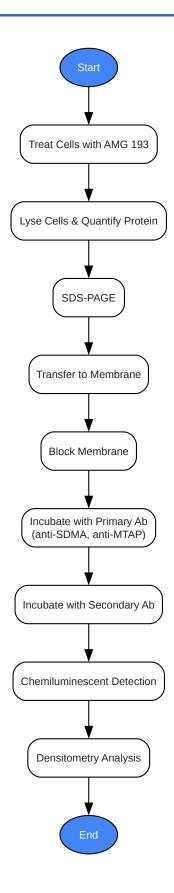












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